molecular formula C26H24FN3O3 B11284492 N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Cat. No.: B11284492
M. Wt: 445.5 g/mol
InChI Key: YTRRCIDMLJRNMH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidinone core, a fluorobenzyl group, and an ethylphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, where an ethylbenzene derivative reacts with the imidazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is unique due to its combination of functional groups and the imidazolidinone core, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C26H24FN3O3

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24FN3O3/c1-2-18-10-14-21(15-11-18)28-24(31)16-23-25(32)30(22-6-4-3-5-7-22)26(33)29(23)17-19-8-12-20(27)13-9-19/h3-15,23H,2,16-17H2,1H3,(H,28,31)

InChI Key

YTRRCIDMLJRNMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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